molecular formula C12H13ClF3NO B8239929 2-chloro-N-[2-[4-(trifluoromethyl)phenyl]ethyl]propanamide

2-chloro-N-[2-[4-(trifluoromethyl)phenyl]ethyl]propanamide

Cat. No.: B8239929
M. Wt: 279.68 g/mol
InChI Key: YSVOKRZNMDGNAD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-[4-(trifluoromethyl)phenyl]ethyl]propanamide typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with 2-chloropropanamide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-[4-(trifluoromethyl)phenyl]ethyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2-chloro-N-[2-[4-(trifluoromethyl)phenyl]ethyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-[4-(trifluoromethyl)phenyl]ethyl]propanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic effects, as it can interact with intracellular targets and modulate various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[2-[4-(trifluoromethyl)phenyl]ethyl]propanamide is unique due to its specific combination of a trifluoromethyl group and a propanamide moiety. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for various applications .

Properties

IUPAC Name

2-chloro-N-[2-[4-(trifluoromethyl)phenyl]ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF3NO/c1-8(13)11(18)17-7-6-9-2-4-10(5-3-9)12(14,15)16/h2-5,8H,6-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVOKRZNMDGNAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC1=CC=C(C=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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